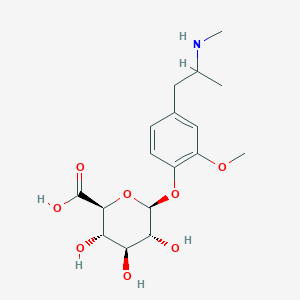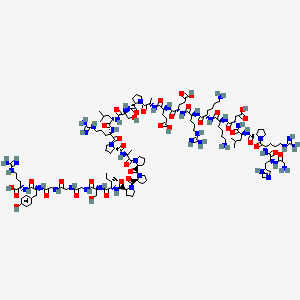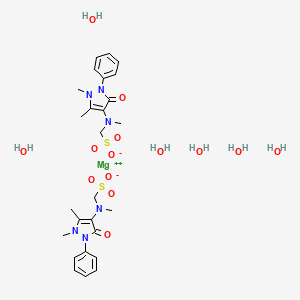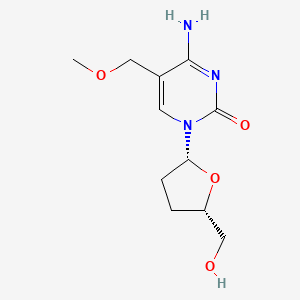
Cytidine, 2',3'-dideoxy-5-(methoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,3’-Dideoxy-5-methoxymethylcytidine is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and antiviral research. This compound is structurally similar to naturally occurring nucleosides but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which imparts unique biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-methoxymethylcytidine typically involves the modification of ribonucleosides. One common method includes the radical deoxygenation of ribonucleosides using xanthate derivatives. The process involves the use of environmentally friendly and low-cost reagents such as tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) to replace hazardous reagents like Bu3SnH and AIBN . The deprotection step of the 5’-O-silyl ether group is achieved using TBAF instead of camphorsulfonic acid .
Industrial Production Methods
Industrial production methods for 2’,3’-Dideoxy-5-methoxymethylcytidine are designed to be scalable and cost-effective. These methods often involve the use of automated synthesis equipment and continuous flow reactors to ensure high yield and purity. The use of enzymes such as adenosine deaminase for specific transformations, like converting 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine, is also common in industrial settings .
化学反応の分析
Types of Reactions
2’,3’-Dideoxy-5-methoxymethylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Nucleophilic substitution reactions are common for modifying the nucleoside base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of modified nucleosides.
科学的研究の応用
2’,3’-Dideoxy-5-methoxymethylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA synthesis and function.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of 2’,3’-Dideoxy-5-methoxymethylcytidine involves its incorporation into DNA or RNA chains during synthesis. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, the compound acts as a chain terminator, preventing further elongation of the nucleic acid chain . This property makes it a potent inhibitor of viral reverse transcriptase enzymes, which are essential for the replication of viruses like HIV .
類似化合物との比較
2’,3’-Dideoxy-5-methoxymethylcytidine can be compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.
Didanosine (ddI): Similar in structure and function, used in HIV treatment.
Zalcitabine (ddC): Another nucleoside analog with antiviral properties.
Uniqueness
What sets 2’,3’-Dideoxy-5-methoxymethylcytidine apart is its specific structural modifications, which confer unique biochemical properties and make it a valuable tool in both research and therapeutic applications .
特性
CAS番号 |
133697-51-5 |
|---|---|
分子式 |
C11H17N3O4 |
分子量 |
255.27 g/mol |
IUPAC名 |
4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O4/c1-17-6-7-4-14(11(16)13-10(7)12)9-3-2-8(5-15)18-9/h4,8-9,15H,2-3,5-6H2,1H3,(H2,12,13,16)/t8-,9+/m0/s1 |
InChIキー |
DPICHXITSIHAOF-DTWKUNHWSA-N |
異性体SMILES |
COCC1=CN(C(=O)N=C1N)[C@H]2CC[C@H](O2)CO |
正規SMILES |
COCC1=CN(C(=O)N=C1N)C2CCC(O2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


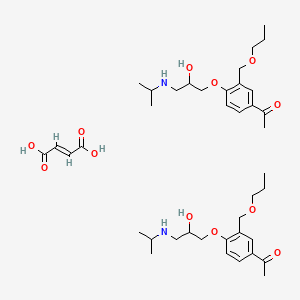

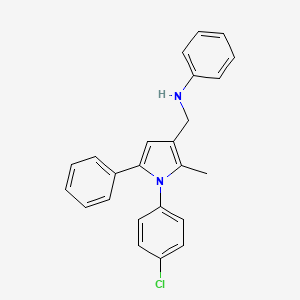

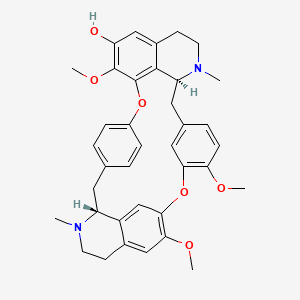
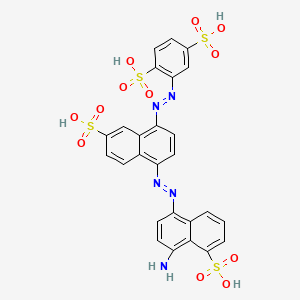
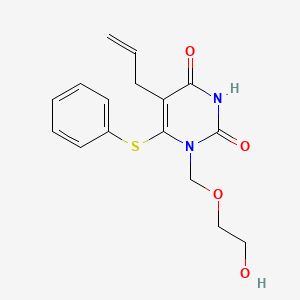

![Substanz NR. 336 [German]](/img/structure/B12784204.png)
